molecular formula C12H13ClO3 B2534123 3-[(3-Chlorophenyl)methyl]oxolane-3-carboxylic acid CAS No. 1340313-20-3

3-[(3-Chlorophenyl)methyl]oxolane-3-carboxylic acid

Cat. No.: B2534123
CAS No.: 1340313-20-3
M. Wt: 240.68
InChI Key: PRLQSBHXPDYLQU-UHFFFAOYSA-N
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Description

3-[(3-Chlorophenyl)methyl]oxolane-3-carboxylic acid is a small molecule with the CAS Registry Number 1340313-20-3 and a molecular formula of C 12 H 13 ClO 3 . It has a molecular weight of 240.68 g/mol . The compound features an oxolane (tetrahydrofuran) ring substituted at the 3-position with a carboxylic acid group and a (3-chlorophenyl)methyl benzyl group . As a chiral building block, this compound is of significant interest in medicinal chemistry and drug discovery research. The presence of both a carboxylic acid functional group and a chlorinated aromatic ring makes it a versatile intermediate for synthetic organic chemistry. Researchers can utilize the acid group for amide coupling reactions or as a metal-chelating moiety, while the chlorophenyl group can undergo further functionalization via metal-catalyzed cross-coupling reactions. Its structure suggests potential application in the design and synthesis of protease inhibitors, receptor ligands, and other biologically active molecules . This product is strictly labeled For Research Use Only and is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this material with appropriate precautions in a controlled laboratory setting.

Properties

IUPAC Name

3-[(3-chlorophenyl)methyl]oxolane-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13ClO3/c13-10-3-1-2-9(6-10)7-12(11(14)15)4-5-16-8-12/h1-3,6H,4-5,7-8H2,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PRLQSBHXPDYLQU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC1(CC2=CC(=CC=C2)Cl)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13ClO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 3-[(3-Chlorophenyl)methyl]oxolane-3-carboxylic acid typically involves the reaction of 3-chlorobenzyl chloride with oxolane-3-carboxylic acid under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

3-[(3-Chlorophenyl)methyl]oxolane-3-carboxylic acid undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or alkanes.

    Substitution: Nucleophilic substitution reactions can occur, especially at the chlorophenyl group, where nucleophiles such as amines or thiols can replace the chlorine atom.

Scientific Research Applications

Chemistry

In the realm of organic chemistry, 3-[(3-Chlorophenyl)methyl]oxolane-3-carboxylic acid serves as an important intermediate in the synthesis of various organic compounds. Its reactivity allows it to participate in multiple chemical reactions, including:

  • Oxidation : The compound can be oxidized using agents like potassium permanganate, leading to carboxylic acids or ketones.
  • Reduction : It can be reduced with lithium aluminum hydride or sodium borohydride to yield alcohols or alkanes.
  • Substitution Reactions : Nucleophilic substitution can occur at the chlorophenyl group, allowing for the introduction of different functional groups .

Biology

Research into the biological activities of this compound has revealed potential antimicrobial and antifungal properties. Studies indicate that it may disrupt bacterial cell membranes or inhibit essential enzymes, contributing to its antimicrobial efficacy .

Medicine

The compound is being investigated for its therapeutic potential in drug discovery. Its unique structure may allow it to act as a lead compound for developing new pharmaceuticals aimed at treating various diseases. Current research focuses on its application as an anticancer agent, with studies indicating promising antiproliferative effects against several cancer cell lines .

Case Studies and Research Findings

Several notable studies have focused on the synthesis and evaluation of derivatives related to 3-[(3-Chlorophenyl)methyl]oxolane-3-carboxylic acid:

  • Anticancer Activity : A study demonstrated that derivatives exhibited significant growth inhibition against HCT-116 colon cancer cells, with IC50 values indicating effective cytotoxicity .
  • Enzyme Inhibition : Related compounds have shown potential in inhibiting key enzymes involved in metabolic pathways. For example, some derivatives were tested for their ability to inhibit α-glucosidase, which is crucial for diabetes management .

Mechanism of Action

The mechanism of action of 3-[(3-Chlorophenyl)methyl]oxolane-3-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes or inhibit essential enzymes. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Structural and Functional Differences

  • Core Structure: Both compounds share an oxolane ring with a carboxylic acid group at position 3. However, the substituent differs: the target compound has a 3-chlorophenylmethyl group, while the analog features a benzylamino group.
  • In contrast, the benzylamino group (with a basic NH moiety) may improve solubility in polar solvents but could reduce stability under acidic conditions.
  • Biological Implications: The amino group in the benzylamino analog may enable hydrogen bonding with biological targets, such as enzymes or receptors, whereas the chloro substituent could enhance membrane permeability due to increased lipophilicity.
Parameter 3-[(3-Chlorophenyl)methyl]oxolane-3-carboxylic Acid (3R)-3-(Benzylamino)oxolane-3-carboxylic Acid
Substituent 3-Chlorophenylmethyl Benzylamino
Electron Effects Electron-withdrawing (Cl) Electron-donating (NH)
Solubility Likely lower (lipophilic Cl) Higher (polar NH group)
Bioactivity Potential Enhanced membrane permeability Improved target binding via H-bonding

rel-(1R,3S)-3-[2-(3-Methylphenyl)-2-oxoethyl]cyclopentanecarboxylic Acid ()

Structural and Functional Differences

  • Core Structure : The cyclopentane ring in this analog replaces the oxolane (oxygen heterocycle) of the target compound, resulting in a purely carbocyclic system. The substituent is a 3-methylphenyl group linked via a ketone-containing ethyl chain.
  • Ring Effects : The absence of an oxygen atom in the cyclopentane reduces polarity and may alter conformational flexibility compared to the oxolane.
  • Substituent Impact : The ketone group introduces a reactive site for further derivatization, while the methyl group on the phenyl ring increases steric bulk compared to the chloro substituent in the target compound.
Parameter 3-[(3-Chlorophenyl)methyl]oxolane-3-carboxylic Acid rel-(1R,3S)-3-[2-(3-Methylphenyl)-2-oxoethyl]cyclopentanecarboxylic Acid
Core Ring Oxolane (oxygen heterocycle) Cyclopentane (carbocycle)
Substituent Direct 3-chlorophenylmethyl linkage 3-Methylphenyl linked via ketone-ethyl chain
Reactivity Less reactive (no ketone) Higher reactivity (ketone allows nucleophilic additions)
Steric Effects Moderate (Cl substituent) Increased (methyl group + ethyl chain)

Biological Activity

3-[(3-Chlorophenyl)methyl]oxolane-3-carboxylic acid, identified by its CAS number 1340313-20-3, is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores the compound's biological activity, including its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The chemical structure of 3-[(3-Chlorophenyl)methyl]oxolane-3-carboxylic acid can be described as follows:

  • Molecular Formula: C11H11ClO3
  • Molecular Weight: 232.66 g/mol

The compound features a chlorophenyl group attached to an oxolane ring with a carboxylic acid functional group, which may influence its biological interactions.

Biological Activity Overview

Research indicates that compounds with similar structures often exhibit various biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. The specific biological activities of 3-[(3-Chlorophenyl)methyl]oxolane-3-carboxylic acid are still under investigation, but preliminary studies suggest several potential effects.

Anticancer Activity

A notable area of research involves the compound's potential anticancer properties. In vitro studies have shown that derivatives of chlorophenyl compounds can inhibit cancer cell proliferation. For instance, compounds structurally related to 3-[(3-Chlorophenyl)methyl]oxolane-3-carboxylic acid have demonstrated significant inhibitory effects on cell lines such as HCT-116 and HeLa cells with IC50 values ranging from 0.69 to 11 µM .

The mechanism by which 3-[(3-Chlorophenyl)methyl]oxolane-3-carboxylic acid exerts its biological effects may involve:

  • Enzyme Inhibition: Similar compounds have been shown to inhibit key enzymes involved in cancer metabolism.
  • Receptor Modulation: The compound may interact with specific receptors or signaling pathways that regulate cell growth and apoptosis.

Case Studies and Research Findings

Several studies have explored the biological activity of related compounds, providing insights into the potential effects of 3-[(3-Chlorophenyl)methyl]oxolane-3-carboxylic acid.

Case Study 1: Antiproliferative Effects

A study examining a series of chlorophenyl derivatives found that certain structural modifications led to enhanced antiproliferative activity against cancer cell lines. The findings suggested that the presence of a carboxylic acid group significantly increased the efficacy of these compounds .

Case Study 2: Molecular Docking Studies

Molecular docking simulations have indicated that 3-[(3-Chlorophenyl)methyl]oxolane-3-carboxylic acid may effectively bind to targets involved in cancer progression. These studies highlight the compound's potential as a lead compound for further drug development .

Comparative Analysis with Related Compounds

To better understand the biological activity of 3-[(3-Chlorophenyl)methyl]oxolane-3-carboxylic acid, it is useful to compare it with structurally similar compounds:

Compound NameStructure TypeIC50 (µM)Biological Activity
4-Methylene-2-octyl-5-oxotetrahydrofuran-3-carboxylic acidSynthetic fatty-acid synthase inhibitorVariesAnticancer properties
Methyl-3-(4-chlorophenyl)-2,2-dimethylpropanoateEster derivative0.69 - 11Antiproliferative against HeLa cells
Ciprofloxacin hydrochlorideQuinolone antibioticVariesAntimicrobial and anticancer activity

Q & A

Q. What are the established synthetic routes for 3-[(3-Chlorophenyl)methyl]oxolane-3-carboxylic acid, and how can purity be optimized?

A common approach involves cyclization reactions using acidic catalysts (e.g., boron trifluoride diethyl etherate) to form the oxolane ring, followed by coupling with 3-chlorophenylmethyl groups . For example, analogous syntheses of oxolane-3-carboxylic acid derivatives utilize Friedel-Crafts alkylation or nucleophilic substitution to introduce aromatic substituents . Purity optimization typically employs recrystallization (e.g., using ethanol/water mixtures) or column chromatography (silica gel, gradient elution with ethyl acetate/hexane). Purity ≥95% is achievable, as validated by HPLC (C18 column, UV detection at 254 nm) .

Q. How is this compound characterized structurally, and what analytical methods are critical for validation?

Key techniques include:

  • NMR spectroscopy : 1^1H and 13^13C NMR confirm the oxolane ring (δ ~3.5–4.5 ppm for oxolane protons) and 3-chlorophenyl group (aromatic protons at δ ~7.0–7.5 ppm) .
  • Mass spectrometry : High-resolution ESI-MS provides molecular ion peaks (e.g., [M+H]+^+ at m/z 268.05 for C13_{13}H14_{14}ClO3_3) .
  • Elemental analysis : Carbon and hydrogen content should match theoretical values within ±0.3% .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

Refer to OSHA HCS guidelines for chlorinated aromatic compounds:

  • Use nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .
  • Work in a fume hood to avoid inhalation of vapors.
  • In case of spills, neutralize with inert absorbents (e.g., vermiculite) and dispose as hazardous waste .

Advanced Research Questions

Q. How does stereochemistry at the oxolane ring impact biological activity, and how can enantiomers be resolved?

The rac-3R,5R stereoisomer (see ) may exhibit distinct receptor binding compared to other configurations. Chiral resolution employs preparative HPLC with chiral stationary phases (e.g., amylose tris(3,5-dimethylphenylcarbamate)) or enzymatic kinetic resolution using lipases . Enantiomeric excess (ee) is quantified via polarimetry or chiral GC .

Q. What are the stability profiles of this compound under varying pH and temperature conditions?

  • Acidic conditions (pH <3) : The oxolane ring may hydrolyze to form a diol intermediate, as observed in analogous oxolane-carboxylic acids .
  • Thermal stability : Decomposition occurs above 150°C (TGA data), releasing CO2_2 and chlorobenzene derivatives .
  • Light sensitivity : Store in amber vials at –20°C to prevent photodegradation of the chlorophenyl group .

Q. How can computational modeling guide the design of derivatives with enhanced pharmacokinetic properties?

Density Functional Theory (DFT) calculates electron density maps to predict sites for functionalization (e.g., substituting the chlorophenyl group with electron-withdrawing groups to improve solubility). Molecular docking (AutoDock Vina) identifies potential interactions with biological targets, such as enzymes or receptors .

Q. What contradictions exist in reported synthetic yields, and how can they be resolved?

Discrepancies in yields (e.g., 60–85% in cyclization steps) may arise from catalyst purity or solvent choice. Reproducibility is improved by:

  • Using anhydrous solvents (e.g., dried THF over molecular sieves).
  • Optimizing reaction time (monitored by TLC) to avoid over-oxidation .

Q. What methodologies are used to study its interactions with biological macromolecules?

  • Surface Plasmon Resonance (SPR) : Measures binding affinity to proteins (e.g., serum albumin) with dissociation constants (Kd_d) in the µM range .
  • Fluorescence quenching assays : Monitor conformational changes in enzymes upon ligand binding .

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